N-methyl-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-methyl-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-12-16(13,14)7-4-2-6(3-5-7)15-8(9,10)11/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXERDVDDPIOSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-methyl-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can result in the formation of a sulfonamide derivative.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-methyl-4-(trifluoromethoxy)benzenesulfonamide is noteworthy for its potential as a pharmaceutical agent. The trifluoromethoxy group enhances lipophilicity, which can influence the compound's interaction with biological targets, making it a subject of interest in drug design.
Potential Therapeutic Applications
- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.1 μg/mL .
- Cancer Treatment : A preclinical study demonstrated that related compounds could inhibit carcinogenesis in liver and pancreatic tissues in rat models, suggesting potential applications in oncology .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.
Synthetic Routes
Common synthetic strategies for this compound include:
- Multi-step Reactions : The synthesis typically involves several organic reactions requiring precise control of conditions to achieve high yields and purity .
- Reagent Utilization : It can act as a reagent in various organic transformations, facilitating the development of new chemical entities .
Biological Research
In biological studies, this compound may function as a tool for investigating biological processes.
Interaction Studies
Initial findings suggest that this compound can modulate enzyme activity or receptor binding, which could lead to significant biological effects. Techniques such as molecular docking and in vitro assays are essential for elucidating these interactions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-methyl-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Selected Benzenesulfonamides
Key Observations :
- Trifluoromethoxy (-OCF₃) vs.
- N-Substituents: Bulky groups (e.g., adamantyl) increase steric hindrance, reducing enzymatic degradation but may limit membrane permeability . Linear substituents like aminopropyl (in ) introduce polar functional groups, favoring solubility and target interactions.
Physicochemical Properties
Spectral Data :
Thermal Properties :
- Trifluoromethoxy derivatives generally exhibit higher boiling points than trifluoromethyl analogs due to increased polarity. For example, this compound is predicted to have a boiling point >300°C, compared to 407.6°C for a pyridinyloxy analog .
Biological Activity
N-methyl-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in drug development.
Chemical Structure and Properties
This compound possesses a sulfonamide functional group and a trifluoromethoxy substituent that enhances its lipophilicity and metabolic stability. The presence of the trifluoromethoxy group is particularly noteworthy as it can significantly influence the compound's interaction with biological targets, enhancing binding affinity and specificity towards enzymes or receptors.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound can modulate enzyme activity through hydrogen bonding interactions facilitated by the sulfonamide moiety.
- Receptor Binding : Its lipophilic nature allows for better penetration into biological membranes, potentially increasing its efficacy against various targets .
Antimicrobial Activity
This compound has shown potential antimicrobial properties. Studies indicate that it may act against certain bacterial strains, making it a candidate for further development in treating infections.
Anticancer Potential
Research has highlighted the compound's potential in cancer therapeutics. For instance, related benzenesulfonamide derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship studies suggest that modifications to the sulfonamide group can enhance anticancer activity, with some derivatives showing IC50 values in the low micromolar range against breast cancer cell lines .
Case Studies and Research Findings
- Antimycobacterial Activity : A study evaluated the efficacy of benzenesulfonamide derivatives against Mycobacterium tuberculosis. Compounds similar to this compound exhibited MIC values indicating potent antimycobacterial activity, suggesting that structural modifications can lead to improved therapeutic agents for tuberculosis .
- Preclinical Studies : In a preclinical model, derivatives of this compound were tested for their ability to inhibit tumor growth in liver and pancreatic cancer models. Results indicated promising anticancer effects, warranting further investigation into their mechanisms and potential clinical applications .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- The trifluoromethoxy group significantly enhances lipophilicity and bioavailability.
- Variations in the sulfonamide structure can lead to substantial differences in biological activity, particularly in terms of selectivity and potency against specific targets .
Data Summary
| Compound | Activity Type | IC50 (μM) | Target |
|---|---|---|---|
| This compound | Antimicrobial | Not specified | Bacterial strains |
| Derivative A | Anticancer | 0.65 | MCF-7 (breast cancer) |
| Derivative B | Antimycobacterial | < 0.1 | M. tuberculosis |
Q & A
Q. What are the critical considerations for synthesizing N-methyl-4-(trifluoromethoxy)benzenesulfonamide to ensure high yield and purity?
Synthesis requires careful control of reaction conditions, including temperature (e.g., maintaining 0°C during acyl chloride addition to prevent side reactions) and stoichiometric ratios (e.g., 1:1 molar equivalence of key intermediates) . Purification often involves vacuum filtration and washing with solvents like diethyl ether to remove unreacted starting materials. Yield optimization (e.g., 89% in a recent protocol) depends on precise drying under vacuum at 70°C overnight . Hazard analysis for reagents like dichloromethane and trifluoromethyl benzoyl chloride is essential to mitigate risks .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, with validation via R-factor analysis and ORTEP-3 for graphical representation .
- NMR : H and F NMR (e.g., 400 MHz) identify substituents like trifluoromethoxy groups, with chemical shifts around δF −60 ppm for CF .
- LCMS : Retention times (e.g., 4.03 min) and m/z values (e.g., 429.2 [M+H]) confirm molecular weight and purity .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Conduct Ames testing to assess mutagenicity (e.g., compound 3 showed mutagenicity comparable to benzyl chloride) and use fume hoods for ventilation .
- Store thermally unstable intermediates at low temperatures and avoid exposure to moisture to prevent decomposition .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the chemotherapeutic potential of this compound against hepatocellular carcinoma (HCC)?
- In vivo models : Administer DEN/CCl in rats to induce HCC and measure biomarkers like α-fetoprotein (AFP) and γ-glutamyltransferase (GGT) to assess liver damage .
- Immunohistochemistry : Compare tissue sections post-treatment for apoptosis markers (e.g., Bcl-2 reduction) and oxidative stress indicators (e.g., MDA/GSH ratios) .
- Dose optimization : Use doxorubicin as a reference drug to establish therapeutic windows (e.g., 50 mg/kg DEN + 2 mg/kg CCl) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Validation controls : Replicate experiments with standardized cell lines (e.g., Sprague-Dawley rats) and include positive/negative controls (e.g., untreated vs. doxorubicin-treated groups) .
- Statistical rigor : Apply ANOVA to compare biomarker levels (e.g., IL-6, TNF-α) across cohorts and confirm reproducibility in independent labs .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s enzyme inhibition efficacy?
- SAR studies : Replace the trifluoromethoxy group with pentafluorosulfanyl or thiophene rings to test binding affinity to targets like glycosyltransferases .
- Crystallographic docking : Use WinGX or SHELXPRO to model interactions with enzyme active sites (e.g., serine proteases) and correlate with IC values .
Q. What methodologies are recommended for analyzing metabolic pathways and excretion profiles of this compound?
- Bile sampling in rats : Identify metabolites via LCMS/MS (e.g., five metabolites detected in Sprague-Dawley bile) and compare pharmacokinetic profiles with radiolabeled analogs .
- Enzyme assays : Incubate with liver microsomes to quantify CYP450-mediated oxidation and assess metabolic stability .
Methodological Challenges
Q. How can researchers address low crystallinity issues during X-ray structure determination?
Q. What advanced techniques validate the compound’s purity and stability under long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
